molecular formula C9H13N B161109 3,4,5-Trimethylaniline CAS No. 1639-31-2

3,4,5-Trimethylaniline

Cat. No. B161109
CAS RN: 1639-31-2
M. Wt: 135.21 g/mol
InChI Key: BXCUMAUHMPSRPZ-UHFFFAOYSA-N
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Description

3,4,5-Trimethylaniline is a tri-substituted aniline derivative . It is a primary aromatic amine (PAA) commonly used in chemical industries . PAAs are persistent environmental water pollutants and known to be potential human carcinogens .


Molecular Structure Analysis

The molecular formula of 3,4,5-Trimethylaniline is C9H13N . The molecular weight is 135.21 . The InChI key is BXCUMAUHMPSRPZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3,4,5-Trimethylaniline has a density of 1.0±0.1 g/cm3 . Its boiling point is 246.9±9.0 °C at 760 mmHg . The molar refractivity is 45.0±0.3 cm3 . It has 1 H-bond acceptor and 2 H-bond donors . The polar surface area is 26 Å2 . The polarizability is 17.8±0.5 10-24 cm3 . The surface tension is 36.8±3.0 dyne/cm . The molar volume is 140.5±3.0 cm3 .

Scientific Research Applications

  • Synthesis of 3,4,5-Trimethoxytoluene

    • Scientific Field: Organic Chemistry
    • Application Summary: 3,4,5-Trimethoxytoluene (TMT) was synthesized, starting from p-cresol, through bromination followed by methylation to give 3,5-dibromo-4-methoxytoluene (DBMT) .
    • Methods of Application: The methoxylation of DBMT with sodium methoxide in methanol was studied under pressure and by continuous distillation of the solvent, methanol .
    • Results or Outcomes: The document did not provide specific results or outcomes for this process .
  • Carcinogenicity Study

    • Scientific Field: Toxicology
    • Application Summary: A draft document titled “Evidence on the Carcinogenicity of 2,4,5 Trimethylaniline and Its Strong Acid Salts” was developed to provide relevant information on the carcinogenic potential of 2,4,5 trimethylaniline and its strong acid salts .
    • Methods of Application: The document likely includes various experimental procedures and methodologies used to assess the carcinogenic potential of the compound .
    • Results or Outcomes: The document did not provide specific results or outcomes for this study .
  • Synthesis of N-heterocyclic Carbenes

    • Scientific Field: Organic Chemistry
    • Application Summary: 2,4,6-Trimethylaniline, a structurally similar compound to 3,4,5-Trimethylaniline, is used in the synthesis of N-heterocyclic carbenes, which are found in 2nd generation Grubbs’ catalyst .
    • Methods of Application: The specific methods of application are not provided in the source .
    • Results or Outcomes: The document did not provide specific results or outcomes for this process .
  • Liquid Chromatography–Electrospray Ionization Tandem Mass Spectrometry (LC–MS/MS)

    • Scientific Field: Analytical Chemistry
    • Application Summary: 2,4,5-Trimethylaniline, another structurally similar compound to 3,4,5-Trimethylaniline, has been used as a standard in LC–MS/MS for the determination of aromatic amine in mainstream waterpipe smoke .
    • Methods of Application: The specific methods of application are not provided in the source .
    • Results or Outcomes: The document did not provide specific results or outcomes for this process .
  • Synthesis of N-heterocyclic Carbenes

    • Scientific Field: Organic Chemistry
    • Application Summary: 2,4,6-Trimethylaniline, a structurally similar compound to 3,4,5-Trimethylaniline, is used in the synthesis of N-heterocyclic carbenes, which are found in 2nd generation Grubbs’ catalyst .
    • Methods of Application: The specific methods of application are not provided in the source .
    • Results or Outcomes: The document did not provide specific results or outcomes for this process .
  • Liquid Chromatography–Electrospray Ionization Tandem Mass Spectrometry (LC–MS/MS)

    • Scientific Field: Analytical Chemistry
    • Application Summary: 2,4,5-Trimethylaniline, another structurally similar compound to 3,4,5-Trimethylaniline, has been used as a standard in LC–MS/MS for the determination of aromatic amine in mainstream waterpipe smoke .
    • Methods of Application: The specific methods of application are not provided in the source .
    • Results or Outcomes: The document did not provide specific results or outcomes for this process .

Safety And Hazards

3,4,5-Trimethylaniline is harmful if swallowed or in contact with skin . It causes skin irritation and serious eye irritation . It is fatal if inhaled . It is suspected of damaging fertility or the unborn child . It causes damage to organs and causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

3,4,5-trimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-6-4-9(10)5-7(2)8(6)3/h4-5H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCUMAUHMPSRPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30167675
Record name 3,4,5-Trimethylaniline
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Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trimethylaniline

CAS RN

1639-31-2
Record name 3,4,5-Trimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1639-31-2
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Record name 3,4,5-Trimethylaniline
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Record name 1639-31-2
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Record name 3,4,5-Trimethylaniline
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Record name 3,4,5-trimethylaniline
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Record name 3,4,5-TRIMETHYLANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
H Suzuki, T Mishina, T Hanafusa - Bulletin of the Chemical Society of …, 1978 - journal.csj.jp
Treatment of 2,6-dibromo-3,4,5-trimethylaniline with t-butyl nitrite in N,N-dimethylformamide at 60–65 C was found to give a significant amount of a side-chain nitration product, 3,5-…
Number of citations: 6 www.journal.csj.jp
AM Khan, S Noreen, ZP Imran… - Natural Product …, 2011 - Taylor & Francis
A new compound, jolynamine (1), was isolated from the marine brown alga Jolyna laminarioides collected from the coast of Karachi, Pakistan. In addition, four known compounds, …
Number of citations: 19 www.tandfonline.com
CA PAYNE - 1960 - search.proquest.com
Some of the more highly methylated indole-3-acetic acids were prepared by the following procedures: l. 3, 5, 5-Trimethyl-2-cyclohexen-l-one oxime was comverted to 3, 4, 5-…
Number of citations: 0 search.proquest.com
PB Baker, BC Saunders - Tetrahedron, 1974 - Elsevier
2,4,5-Trimethylaniline, 3,4,5-trimethylaniline, 2,3,5,6-tetramethylaniline and 2,3,4,5,6-pentamethylaniline have been oxidised by the peroxidase system and the reactions have been …
Number of citations: 3 www.sciencedirect.com
FM Beringer, I Ugelow - Journal of the American Chemical Society, 1953 - ACS Publications
An improved method for the aromatizationof cyclohexanone oximes when applied to 3-methyl-5-phenylcyclohexanone oxime gave 3-methyl-5-phenylacetanilide. Under similar …
Number of citations: 21 pubs.acs.org
F Al-Omran, JH Ridd - Journal of the Chemical Society, Perkin …, 1983 - pubs.rsc.org
Studies on the nitration of NN-dimethyl-4-methylaniline (1a) have been extended to NN-dimethyl-3,4-dimethylaniline (1b) and NN-dimethyl-3,4,5-trimethylaniline (1c). All three amines …
Number of citations: 3 pubs.rsc.org
FM Beringer, EJ Geering - Journal of the American Chemical …, 1953 - ACS Publications
By modification of the bromination-dehydrobrommation method of Knoevenagel isophorone and its enol acetate have been converted to a mixture of 2, 3, 5-and 3, 4, 5-trimethylphenol. …
Number of citations: 3 pubs.acs.org
B LÜNING - Acta Chem. Scand, 1959 - actachemscand.org
Benzamides of the general structure Ar—CO—NH—B^—N (R2) 2, in which At is a methyl substituted benzene nucleus, have been synthesized. Ar contains 1—3 methyl groups in all …
Number of citations: 1 actachemscand.org
MP Hartshorn, MC Judd, RJ Martyn… - Australian Journal of …, 1990 - CSIRO Publishing
Reaction of 3,4,5-trimethylbiphenyl (1) with nitrogen dioxide gives four mononitro compounds (3)-(6) and three dinitro compounds (7)-(9). Similar reaction of 2,3,4-trimethylbiphenyl (2) …
Number of citations: 2 www.publish.csiro.au
T Yakantham, R Sreenivasulu, RR Raju - Russian Journal of General …, 2019 - Springer
A series of new 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-tri-methylphenyl)thiazol-4-amine derivatives is synthesized, and the structures of products …
Number of citations: 25 link.springer.com

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